molecular formula C19H13N3O B13121653 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one

2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one

Cat. No.: B13121653
M. Wt: 299.3 g/mol
InChI Key: KLCWVQDQHQHRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method involves the Stille coupling reaction of 5,8-dibromo-2,3-diphenylpyrido[3,4-b]pyrazine with tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane . This is followed by a Vilsmeier-Haack reaction using N,N-Dimethylformamide and phosphorus oxychloride to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the pyrido[3,4-b]pyrazine core.

    Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

2,3-diphenyl-6H-pyrido[3,4-b]pyrazin-5-one

InChI

InChI=1S/C19H13N3O/c23-19-18-15(11-12-20-19)21-16(13-7-3-1-4-8-13)17(22-18)14-9-5-2-6-10-14/h1-12H,(H,20,23)

InChI Key

KLCWVQDQHQHRHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)NC=C3)N=C2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.